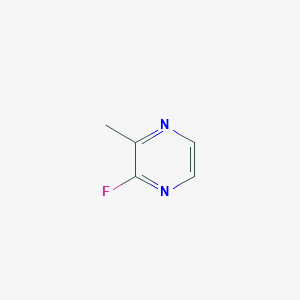

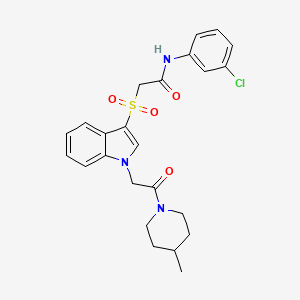

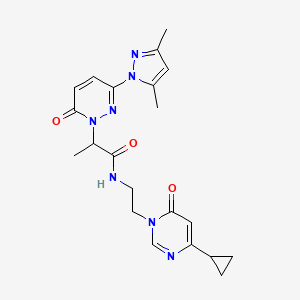

![molecular formula C8H9N3S B2504467 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole CAS No. 866134-14-7](/img/structure/B2504467.png)

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is part of the piperazine-fused triazoles family and has been regarded as a “privileged motif” for several decades .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole was pursued using commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The triazole ring in the molecule is not quite coplanar with the six-membered ring to which it is fused . The dihedral angle between the two least-squares planes is 2.52 (6) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole include cyclization and hydrogenation . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C .Scientific Research Applications

Medicinal Chemistry

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered a cornerstone in the field of medicinal chemistry . These molecules are used as building blocks for the development of therapeutic agents, precursors, or chemical labels that shed light on biochemical mechanisms .

Drug Development

Substituted 5,6,7,8-tetrahydro triazolo[4,3-a]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones, which are related to the compound , have been used in the treatment and prophylaxis of diseases . Specifically, they have been used in the treatment and prophylaxis of inflammatory pulmonary diseases .

NK-3 Receptor Antagonists

Novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines, which are related to the compound, have been used as selective NK-3 receptor antagonists . These compounds have been used in therapeutic treatments for NK-3 receptor-mediated disorders .

4. High-Performing Thermally Stable Secondary Energetic Materials Due to their high nitrogen percentage (53 to >72%) and high thermal stability (>220 °C), these molecules can be used as high-performing thermally stable secondary energetic materials .

Car Airbag Applications

The high nitrogen content of these molecules also makes them suitable for use in car airbag applications .

Chemical Synthesis

The compound is available commercially and can be used as a starting point for the synthesis of a variety of other compounds . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-2-4-7-6(3-1)11-8(12-7)9-5-10-11/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYNUESSPLBUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=NC=N3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

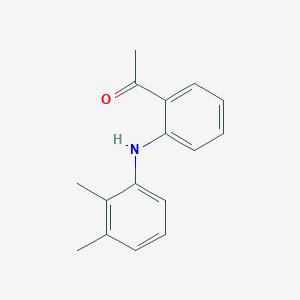

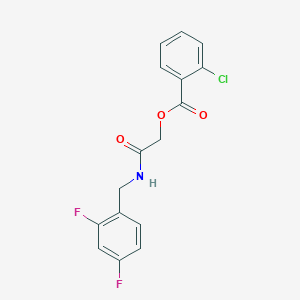

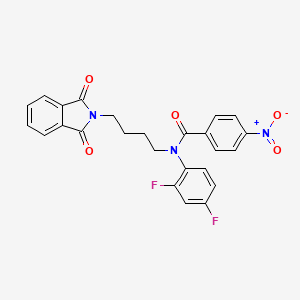

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

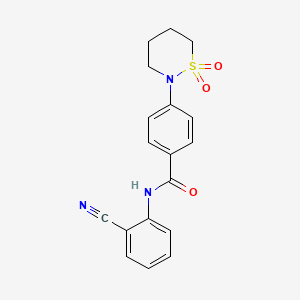

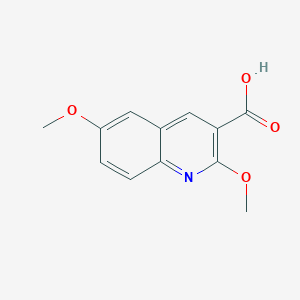

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

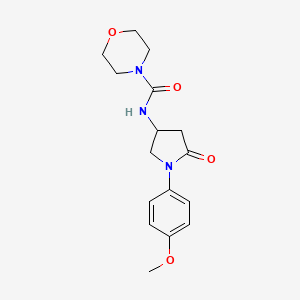

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

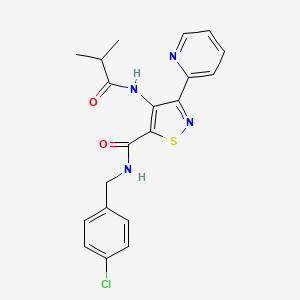

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)